molecular formula C19H20ClN3O B4812990 7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4812990
M. Wt: 341.8 g/mol
InChI Key: NKUZPBUFQXYRIH-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopentylamino group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride.

    Addition of the Cyclopentylamino Group: The final step involves the addition of the cyclopentylamino group through an amination reaction using cyclopentylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with varying degrees of oxidation.

    Reduction: Dihydroquinazolinone derivatives with reduced functional groups.

    Substitution: Substituted quinazolinone derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-2-(cyclohexylamino)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a cyclohexylamino group instead of a cyclopentylamino group.

    7-(2-chlorophenyl)-2-(methylamino)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a methylamino group instead of a cyclopentylamino group.

Uniqueness

7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(cyclopentylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-8-4-3-7-14(16)12-9-17-15(18(24)10-12)11-21-19(23-17)22-13-5-1-2-6-13/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUZPBUFQXYRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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